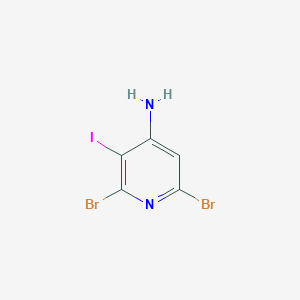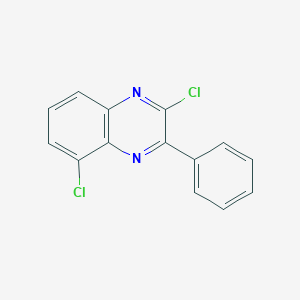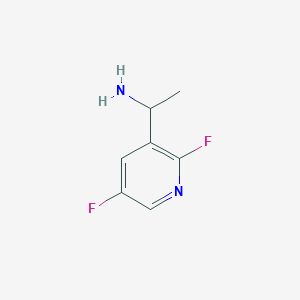
1-(2,5-Difluoropyridin-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Difluoropyridin-3-yl)ethanamine is an organic compound with the molecular formula C7H8F2N2 It is a derivative of pyridine, where the pyridine ring is substituted with two fluorine atoms at positions 2 and 5, and an ethanamine group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoropyridin-3-yl)ethanamine typically involves the reaction of 2,5-difluoropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
1-(2,5-Difluoropyridin-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of a wide range of substituted pyridine derivatives.
科学研究应用
1-(2,5-Difluoropyridin-3-yl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1-(2,5-Difluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the ethanamine group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
相似化合物的比较
1-(2,5-Difluoropyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(3,5-Difluoropyridin-2-yl)ethanamine: This compound has fluorine atoms at positions 3 and 5 instead of 2 and 5.
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: This compound has three fluorine atoms on the ethanamine group instead of the pyridine ring.
The unique substitution pattern of this compound gives it distinct chemical properties and reactivity compared to these similar compounds.
属性
分子式 |
C7H8F2N2 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
1-(2,5-difluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3 |
InChI 键 |
SCHVXWMJNASZSZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(N=CC(=C1)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


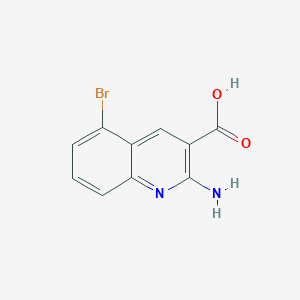
![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)
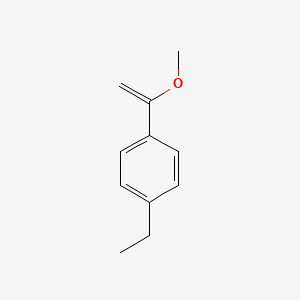
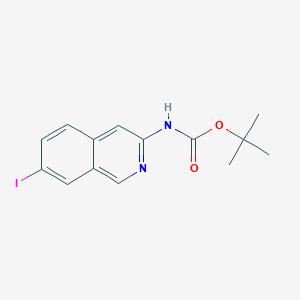
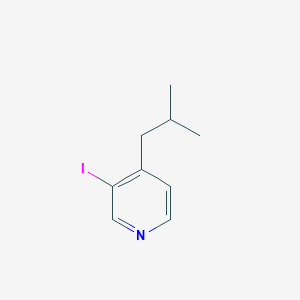
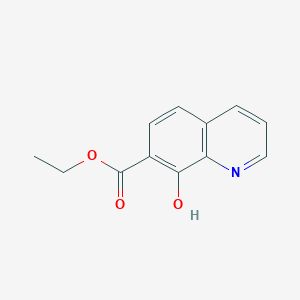
![Methyl (R)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]-3-hydroxypropanoate](/img/structure/B13663567.png)
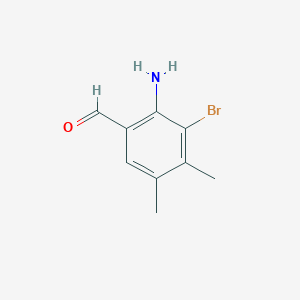

![2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13663578.png)

